![molecular formula C22H18N2OS B2892789 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide CAS No. 672934-66-6](/img/structure/B2892789.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to display a variety of antibacterial activities by inhibiting several targets such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes. This inhibition disrupts the normal functioning of the bacterial cell, leading to its death
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA . Similarly, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is necessary for replication . The inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely and are influenced by factors such as the specific structure of the compound and the individual’s metabolic enzymes .
Result of Action
The result of the compound’s action is the death of the bacterial cell. By inhibiting critical enzymes, the compound disrupts essential cellular processes, leading to cell death . This makes this compound a potential candidate for the development of new antibacterial drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s action, either by competing for the same targets or by modifying the targets in a way that affects their interaction with the compound .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound has similar antibacterial properties but differs in its structural features and specific applications.
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity, this compound highlights the versatility of benzothiazole derivatives in targeting different pathogens.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-7-12-18(15(2)13-14)21(25)23-17-10-8-16(9-11-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDLRPVSQUONMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
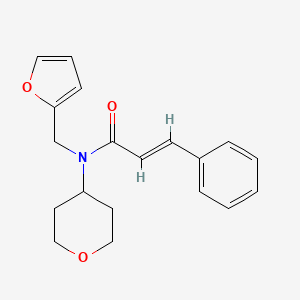
![3-ethyl-8-methoxy-5-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2892708.png)
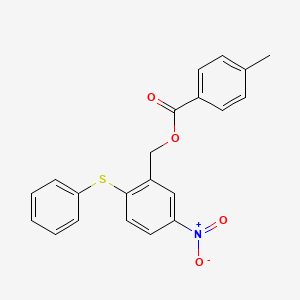
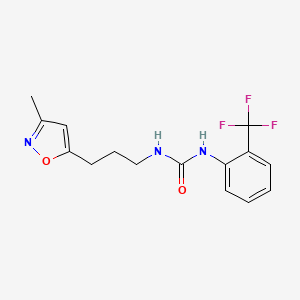
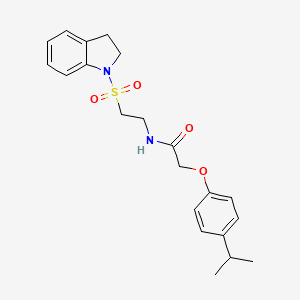
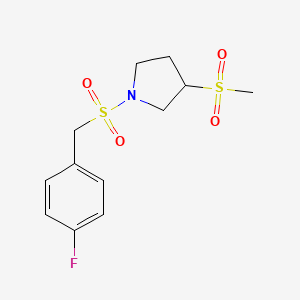
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)
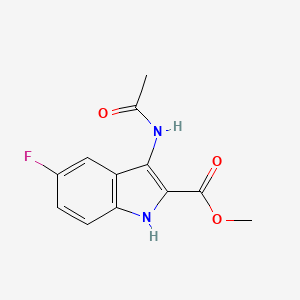
![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)
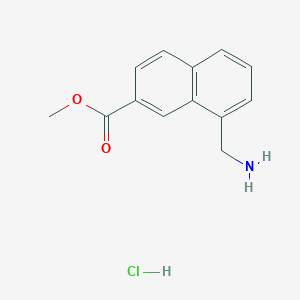

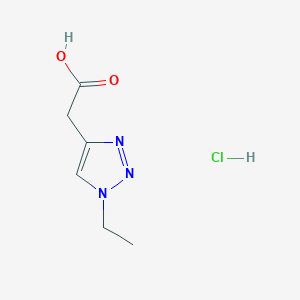
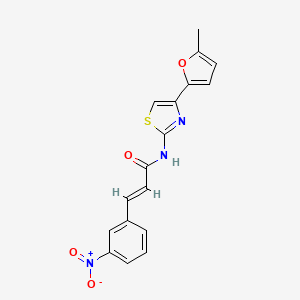
![1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2892729.png)
